1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 112811-72-0
VCID: VC20787478
InChI: InChI=1S/C14H11F2NO4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)
SMILES: COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
Molecular Formula: C14H11F2NO4
Molecular Weight: 295.24 g/mol

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 112811-72-0

Cat. No.: VC20787478

Molecular Formula: C14H11F2NO4

Molecular Weight: 295.24 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 112811-72-0

Specification

CAS No. 112811-72-0
Molecular Formula C14H11F2NO4
Molecular Weight 295.24 g/mol
IUPAC Name 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C14H11F2NO4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)
Standard InChI Key WQJZXSSAMGZVTM-UHFFFAOYSA-N
SMILES COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
Canonical SMILES COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator